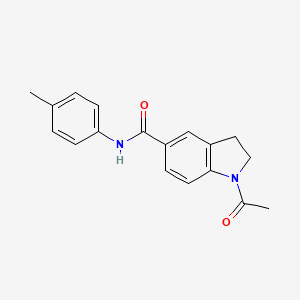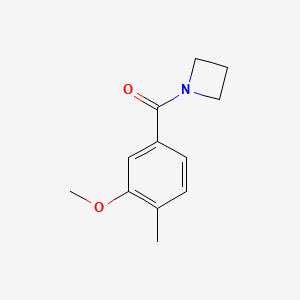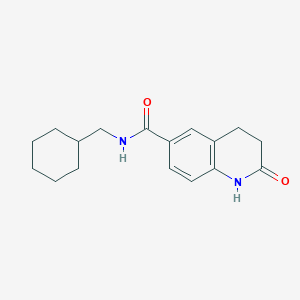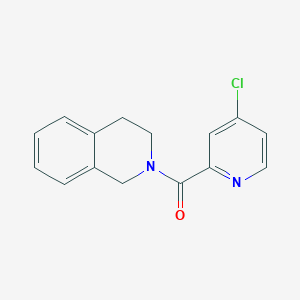![molecular formula C13H16N2O3 B7472324 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one, also known as MAP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as antipsychotic, anxiolytic, and antidepressant effects. 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and serotonin 5-HT1A receptor. This results in an increase in the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one in lab experiments is its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one. One area of interest is the potential use of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one analogs for use in research and as potential therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one and its effects on various biological processes.
Méthodes De Synthèse
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one can be synthesized by the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction yields 4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one as a white crystalline solid in high yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
4-[2-(4-methoxyphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-4-2-10(3-5-11)8-13(17)15-7-6-14-12(16)9-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKFLESOYADPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)